N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide is a chemical compound with a unique structure that offers intriguing possibilities for studying biological processes and developing new therapeutic interventions
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system due to their structural similarity with naturally occurring nucleotides .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of pharmacological activities .
Result of Action
Benzimidazole derivatives have been reported to have a wide range of biological effects due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and the purity of the final product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products .
Scientific Research Applications
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate cellular processes and interactions, particularly in the context of signal transduction and receptor binding.
Medicine: It holds potential for developing new therapeutic agents, particularly for targeting specific receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide include:
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative used in various chemical syntheses.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets. This makes it particularly valuable for studying complex biological processes and developing targeted therapeutic agents .
Properties
IUPAC Name |
N-[[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-15(25)23(2)14-20-22-18-6-3-4-7-19(18)24(20)12-5-13-26-17-10-8-16(21)9-11-17/h3-4,6-11H,5,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMKCVCZBNSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.